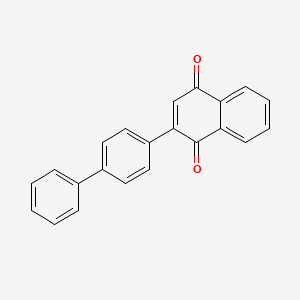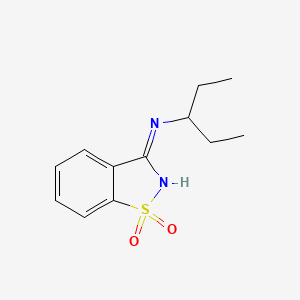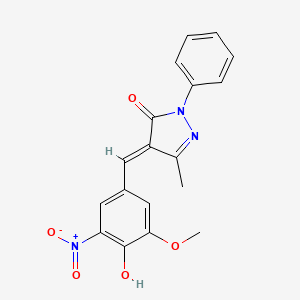![molecular formula C25H30N2O2S B6105960 1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B6105960.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as TBPSN, is a chemical compound that has gained interest in scientific research due to its potential as a tool in neuroscience. This compound is a selective antagonist of the GABAA receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system.
Wirkmechanismus
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine acts as a selective antagonist of the GABAA receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. The GABAA receptor is a ligand-gated ion channel that allows the influx of chloride ions into the cell, leading to hyperpolarization and inhibition of neuronal activity. This compound selectively binds to the GABAA receptor and prevents the binding of the neurotransmitter GABA, thus inhibiting the receptor's function and leading to increased neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on neuronal activity, depending on the experimental system used. In brain slice preparations, this compound has been shown to increase the firing rate of neurons and enhance synaptic transmission. In vivo animal models, this compound has been shown to increase locomotor activity and induce seizures. These effects are consistent with the inhibition of the GABAA receptor, which normally leads to decreased neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has several advantages as a research tool. It is a selective antagonist of the GABAA receptor, which allows researchers to study the effects of GABAA receptor inhibition without affecting other neurotransmitter systems. This compound has also been shown to have a long duration of action, which allows for sustained inhibition of the GABAA receptor. However, there are limitations to the use of this compound in lab experiments. This compound is a relatively new research tool, and its effects on different experimental systems are not well understood. Additionally, this compound has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of interest is the role of the GABAA receptor in different neurological disorders, such as epilepsy and anxiety disorders. This compound may be a useful tool for studying the role of the GABAA receptor in these disorders and developing new treatments. Another area of interest is the development of new compounds that are more selective and potent than this compound. These compounds may be useful for studying the GABAA receptor in different experimental systems and may have potential as therapeutic agents. Finally, there is a need for more research on the off-target effects of this compound and other GABAA receptor antagonists to better understand their effects on neuronal activity.
In conclusion, this compound is a promising research tool for studying the GABAA receptor in the central nervous system. Its selective inhibition of the GABAA receptor allows for the study of the role of this receptor in different experimental systems. However, further research is needed to fully understand the effects of this compound and other GABAA receptor antagonists on neuronal activity and their potential as therapeutic agents.
Synthesemethoden
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is synthesized through a multistep process that involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-naphthylmethylpiperazine in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been used as a research tool to study the role of the GABAA receptor in the central nervous system. This compound has been shown to selectively block the GABAA receptor, which allows researchers to study the effects of GABAA receptor inhibition on neuronal activity. This compound has been used in a variety of experimental systems, including in vitro brain slice preparations, in vivo animal models, and cell culture systems.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2S/c1-25(2,3)22-11-13-23(14-12-22)30(28,29)27-17-15-26(16-18-27)19-21-9-6-8-20-7-4-5-10-24(20)21/h4-14H,15-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLQUORXVWRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2-chlorophenoxy)acetyl]-2-naphthohydrazide](/img/structure/B6105881.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[5-(hydroxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6105883.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6105898.png)
![4-(3-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105900.png)
![1-(2,3-difluorobenzyl)-4-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6105906.png)


![2-hydroxy-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6105920.png)

![4-hydroxybenzaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6105932.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![N~4~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6105961.png)
![ethyl (1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6105970.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)